molecular formula C6H12N2O2 B1456988 N-methyl-2-(N-methylacetamido)acetamide CAS No. 24131-61-1

N-methyl-2-(N-methylacetamido)acetamide

Cat. No. B1456988
CAS RN: 24131-61-1
M. Wt: 144.17 g/mol
InChI Key: UXNHSCSOCKZTDI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-methyl-2-(N-methylacetamido)acetamide” is also known as N-Methylacetamide . It is a monocarboxylic acid amide that is the N-methyl derivative of acetamide . It has a role as a metabolite .


Synthesis Analysis

The synthesis of N-methylacetamide can be achieved by reacting with 3-bromothiophene in the presence of a CuI catalyst and N, N ′-dimethylethylenediamine .


Molecular Structure Analysis

The molecular formula of N-methylacetamide is C3H7NO . The molecular weight is 73.0938 . The IUPAC Standard InChI is InChI=1S/C3H7NO/c1-3(5)4-2/h1-2H3, (H,4,5) .


Chemical Reactions Analysis

N-methylacetamide can undergo various chemical reactions. For instance, it can react with C2H3O2- to form (C2H3O2-•C3H7NO) with a reaction enthalpy of 106 ± 4.2 kJ/mol .


Physical And Chemical Properties Analysis

N-methylacetamide has a refractive index of n20/D 1.433 (lit.) . It has a boiling point of 204-206 °C (lit.) and a melting point of 26-28 °C (lit.) . The density of N-methylacetamide is 0.957 g/mL at 25 °C (lit.) .

Scientific Research Applications

Molecular Structure Analysis

  • Electron Diffraction Studies : N-methylacetamide, a derivative of acetamide, has been studied for its molecular structure using electron diffraction. These studies reveal differences in molecular distances in gaseous and crystalline states, attributed to hydrogen bonding in the crystalline state (Kimura & Aoki, 1953).

Thermodynamics and Phase Behavior

  • Thermodynamic Properties : Extensive thermodynamic research on N-methylacetamide has been conducted. This includes the study of phase behavior, vapor pressures, and heat capacities, which helps in understanding its behavior under different conditions (Štejfa et al., 2020).

Chemical Modifications and Derivatives

  • Chemical Modification Studies : Research on 2-deoxy-1,3,4,5,6-penta-O-methyl-2-(N-methylacetamido)-d-glucitol shows how N-methylacetamide derivatives undergo chemical modifications, which is essential for understanding its reactivity and potential applications (Zähringer & Rietschel, 1986).

Synthesis and Characterization

  • Synthesis and Structural Analysis : The synthesis and characterization of N-methylacetamide derivatives, such as 2-hydroxy-N-methyl-N-phenyl-acetamide, provide insights into the methods of preparation and molecular structure of these compounds (Zhong-cheng & Shu, 2002).

Biological and Pharmacological Studies

  • Biological Effects Study : Although detailed biological and pharmacological studies specifically on N-methyl-2-(N-methylacetamido)acetamide are not found, there is significant research on closely related compounds, like N-methylacetamide, which provide insights into the biological effects of these types of compounds (Kennedy, 2001).

Safety And Hazards

N-methylacetamide is moderately toxic by intraperitoneal and subcutaneous routes. It is mildly toxic by ingestion and intravenous routes. It is an experimental teratogen and has shown experimental reproductive effects. Mutation data has been reported. When heated to decomposition, it emits toxic fumes of NOx .

Future Directions

N-methylacetamide can be used as a ligand to synthesize the zirconium (IV) complex, Zr (MeC (O)NMe) 4 by reacting with tetrakis (dimethylamido)zirconium .

properties

IUPAC Name

2-[acetyl(methyl)amino]-N-methylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2O2/c1-5(9)8(3)4-6(10)7-2/h4H2,1-3H3,(H,7,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXNHSCSOCKZTDI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N(C)CC(=O)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

144.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-methyl-2-(N-methylacetamido)acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-methyl-2-(N-methylacetamido)acetamide
Reactant of Route 2
Reactant of Route 2
N-methyl-2-(N-methylacetamido)acetamide
Reactant of Route 3
Reactant of Route 3
N-methyl-2-(N-methylacetamido)acetamide
Reactant of Route 4
Reactant of Route 4
N-methyl-2-(N-methylacetamido)acetamide
Reactant of Route 5
Reactant of Route 5
N-methyl-2-(N-methylacetamido)acetamide
Reactant of Route 6
Reactant of Route 6
N-methyl-2-(N-methylacetamido)acetamide

Citations

For This Compound
1
Citations
MM Zimnicka - The Journal of Physical Chemistry A, 2018 - ACS Publications
The effects of thioamide incorporation into N,N-dimethyl-2-(N-methylacetamido)acetamide and N-methyl-2-(N-methylacetamido)acetamide as the simplest models of a dipeptoid …
Number of citations: 4 pubs.acs.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.